An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid: Synthesis and Properties
An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-dimethylhexanoic acid, detailing its physicochemical properties and various synthetic routes. The information is curated for professionals in research and development, with a focus on practical application in a laboratory setting.
Physicochemical Properties
5,5-Dimethylhexanoic acid, also known as neo-octanoic acid, is a branched-chain carboxylic acid. Its structure, characterized by a tert-butyl group at the 5-position, imparts specific physical and chemical properties. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of 5,5-Dimethylhexanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 24499-80-7 | [1] |
| Melting Point | 66.5-68 °C | N/A |
| Boiling Point | 126-129 °C at 21 Torr | N/A |
| Density | 0.928 g/cm³ | N/A |
| Refractive Index | 1.436 | N/A |
| pKa | No specific data found | |
| Solubility | No specific data found |
Synthesis of 5,5-Dimethylhexanoic Acid
Several synthetic pathways can be employed to produce 5,5-dimethylhexanoic acid. This guide details three distinct methods, providing comprehensive experimental protocols for each.
Synthesis via Grignard Reaction
This classic approach involves the carboxylation of a Grignard reagent prepared from 1-bromo-3,3-dimethylbutane. This method is reliable for producing carboxylic acids with one additional carbon atom compared to the starting alkyl halide.
Experimental Protocol:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 eq).
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Add a small crystal of iodine to the flask to activate the magnesium surface.
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Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.
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Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
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Carboxylation:
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Cool the Grignard reagent solution in an ice-salt bath.
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Carefully add crushed dry ice (solid carbon dioxide, an excess) to the reaction mixture portion-wise with vigorous stirring.
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Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
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Work-up and Purification:
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Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the magnesium salts dissolve.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude 5,5-dimethylhexanoic acid can be purified by vacuum distillation or recrystallization from a suitable solvent.
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Synthesis via Malonic Ester Synthesis
The malonic ester synthesis provides a versatile method for preparing carboxylic acids from alkyl halides. This pathway allows for the introduction of an acetic acid moiety to an alkyl group.
Experimental Protocol:
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Deprotonation of Diethyl Malonate:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.
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To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
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Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
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Alkylation:
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Add 1-bromo-3,3-dimethylbutane (1.0 eq) to the reaction mixture.
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Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
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Hydrolysis and Decarboxylation:
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After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.
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Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
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Heat the acidified mixture to reflux for several hours to effect decarboxylation. Carbon dioxide evolution will be observed.
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Work-up and Purification:
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After cooling, extract the product with diethyl ether (3 x volumes).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the resulting 5,5-dimethylhexanoic acid by vacuum distillation or recrystallization.
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Synthesis from 4,4-Dimethylpentanoic Acid
This multi-step synthesis involves the chain extension of a carboxylic acid. While conceptually straightforward, the practical execution of each step requires careful control of reaction conditions.
Experimental Protocol:
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Oxidative Cleavage to Aldehyde (Conceptual):
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Note: Direct, high-yield oxidative cleavage of a simple carboxylic acid to the corresponding aldehyde with one less carbon is challenging. A more common approach would be reduction to the alcohol followed by oxidation to the aldehyde. However, based on a conceptual pathway, a hypothetical protocol is outlined.
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Convert 4,4-dimethylpentanoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
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Perform a Rosenmund reduction of the acid chloride using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur) to yield 4,4-dimethylpentanal.
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Wittig Reaction:
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Prepare the Wittig reagent by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF at low temperature.
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Add the 4,4-dimethylpentanal, obtained from the previous step, to the ylide solution and allow the reaction to proceed, typically warming to room temperature overnight. This will form the enol ether, 1-methoxy-5,5-dimethylhex-1-ene.
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Hydrolysis to Carboxylic Acid:
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Treat the enol ether with an aqueous acid (e.g., dilute HCl or H₂SO₄) and heat to hydrolyze the enol ether to the corresponding aldehyde, 5,5-dimethylhexanal.
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Oxidize the intermediate aldehyde to 5,5-dimethylhexanoic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid and acetone).
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Work-up and Purification:
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Following the oxidation, perform an appropriate work-up to remove the oxidizing agent and byproducts.
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Extract the carboxylic acid into an organic solvent.
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Purify by standard techniques such as distillation or recrystallization.
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Signaling Pathways and Biological Activity
Currently, there is no readily available information in the public domain detailing specific signaling pathways in which 5,5-dimethylhexanoic acid is directly involved. Further research would be required to elucidate any potential biological activity or roles in cellular signaling.
Analytical Workflow
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of 5,5-dimethylhexanoic acid. A general workflow for the analysis of a carboxylic acid of this type is outlined below.
Experimental Workflow for HPLC Analysis:
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Sample Preparation:
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Dissolve a precisely weighed amount of the 5,5-dimethylhexanoic acid sample in a suitable solvent, such as a mixture of acetonitrile and water.
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Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
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HPLC Conditions:
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-chromophoric carboxylic acids.
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Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
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Data Analysis:
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The retention time of the peak corresponding to 5,5-dimethylhexanoic acid is used for identification.
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The peak area is used for quantification against a calibration curve prepared from standards of known concentration.
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